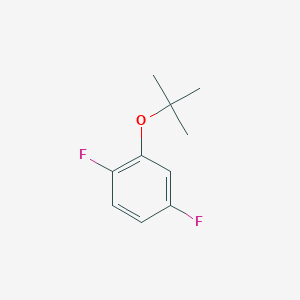

2-(tert-Butoxy)-1,4-difluorobenzene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds have become indispensable in modern chemical research and industry. numberanalytics.com The strategic incorporation of fluorine atoms into aromatic rings dramatically alters a molecule's properties, leading to applications across a vast spectrum of technologies. numberanalytics.comnumberanalytics.com

The introduction of fluorine, the most electronegative element, into an organic molecule has profound effects. numberanalytics.comacs.org Its small size allows it to replace hydrogen with minimal steric disruption, yet its powerful inductive effect significantly alters electronic distribution, impacting acidity, basicity, dipole moment, and chemical reactivity. encyclopedia.pubnih.govresearchgate.net The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which often enhances the metabolic and thermal stability of the molecule. alfa-chemistry.comnih.gov This increased stability is a crucial attribute, as it can prevent metabolic degradation of a drug, thereby prolonging its therapeutic effect, or increase the durability of a material in harsh conditions. alfa-chemistry.comtandfonline.comnumberanalytics.com Furthermore, fluorination can influence a molecule's lipophilicity, which affects its ability to pass through cell membranes—a key factor in drug absorption and bioavailability. alfa-chemistry.comnih.gov

The unique properties imparted by fluorine have made fluorinated aromatics central to innovation in several key sectors:

Pharmaceuticals: Approximately 20% of all pharmaceuticals on the market contain fluorine. alfa-chemistry.com The element is a key feature in blockbuster drugs such as the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering medication atorvastatin (B1662188) (Lipitor). numberanalytics.comyoutube.com Fluorine is used to enhance drug efficacy, improve metabolic stability, and fine-tune bioavailability. tandfonline.comnih.gov In some cases, fluorine substitution can increase a drug's binding affinity to its target protein or enzyme. tandfonline.comyoutube.com

Agrochemicals: In agriculture, fluorinated compounds are vital components of modern herbicides, insecticides, and fungicides. numberanalytics.comnih.gov Fluorine can increase the potency of an agrochemical, allowing for lower application rates. youtube.com It can also enhance selectivity, making the product more effective against target pests while minimizing harm to non-target organisms and the environment. youtube.comnumberanalytics.com The increased stability of fluorinated agrochemicals means they persist longer in the field, providing extended protection for crops. youtube.com

Materials Science: Fluorinated aromatics are fundamental to the creation of advanced materials. numberanalytics.comnumberanalytics.com Fluoropolymers, such as those containing fluoroaromatic units, are known for their exceptional chemical resistance and thermal stability. nih.govacs.org These properties make them essential for applications ranging from high-performance coatings and lubricants to components in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. numberanalytics.com

Overview of 2-(tert-Butoxy)-1,4-difluorobenzene as a Key Synthetic Intermediate

Amid the broad class of fluorinated aromatics, this compound stands out as a particularly useful synthetic intermediate. Its value lies in the specific arrangement of its substituents, which allows for controlled, sequential chemical transformations.

The structure of this compound consists of a benzene (B151609) ring substituted with two fluorine atoms at the 1- and 4-positions (para to each other) and a bulky tert-butoxy (B1229062) group at the 2-position. This specific isomeric arrangement is crucial. The fluorine atoms activate the aromatic ring for certain types of reactions, while the tert-butoxy group serves multiple strategic roles.

The chemical personality of this molecule is a direct result of the combined influence of its substituents:

Fluorine Atoms: The two highly electronegative fluorine atoms withdraw electron density from the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of one or both fluorine atoms by other functional groups. The 1,4-difluoro pattern provides two reactive sites that can be differentiated.

tert-Butoxy Group: This group has a dual role. Firstly, it is a bulky substituent that can direct incoming reagents to specific positions on the ring through steric hindrance. ontosight.airesearchgate.net Secondly, and most importantly, it functions as a protecting group for a phenol (B47542). ontosight.ai The tert-butoxy group is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal a highly versatile hydroxyl (-OH) group. ontosight.aiwikipedia.orgorganic-chemistry.org This unmasking of the phenol at a late stage in a synthesis is a powerful strategic tool. The group can also influence the acidity of the adjacent C-H bond, facilitating directed ortho-metalation, a key C-C bond-forming reaction.

Historical Development and Evolution of Synthetic Strategies for Fluorinated Aromatics

The synthesis of fluorinated aromatics has evolved significantly over the past century. Early methods for introducing fluorine were often harsh and limited in scope. The Balz-Schiemann reaction, developed in the early 20th century, which involves the thermal decomposition of diazonium tetrafluoroborate (B81430) salts, was a mainstay for many years.

However, the increasing demand for complex, selectively fluorinated molecules, particularly in the life sciences, spurred the development of milder and more versatile methods. springernature.com The limitations of traditional nucleophilic aromatic fluorination (SNAr), which often required high temperatures and expensive reagents like cesium fluoride (B91410), have been addressed through modern advancements. nih.gov Collaborative efforts between academia and industry have led to the development of new reagents and catalytic systems that allow for fluorination under much milder conditions. nih.gov

This evolution has highlighted the importance of "fluorinated building blocks"—pre-synthesized molecules containing fluorine that can be readily incorporated into larger structures. This compound is a prime example of such a building block, offering chemists a reliable and versatile platform to construct complex fluorinated target molecules with precision and efficiency.

Compound Data

Below are tables detailing the physical and spectroscopic properties of the featured chemical compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂F₂O |

| Molecular Weight | 186.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 75-77 °C at 15 mmHg |

| Density | 1.104 g/cm³ |

Note: Physical properties can vary slightly depending on the source and purity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

1,4-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H12F2O/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3 |

InChI Key |

ATLDPAAUIBHKCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Tert Butoxy 1,4 Difluorobenzene

Influence of Substituents on Aromatic Reactivity

Substituents on a benzene (B151609) ring profoundly influence the rate and regiochemistry of electrophilic aromatic substitution (EAS) by altering the electron density of the ring and stabilizing or destabilizing the reaction intermediates. These effects are broadly categorized as electronic (inductive and mesomeric) and steric. Electron-donating groups (EDGs) increase the ring's nucleophilicity, thus activating it towards EAS and directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards EAS and typically directing incoming groups to the meta position.

The fluorine substituent presents a classic case of competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). quora.comkhanacademy.org

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system through resonance. libretexts.orgreddit.com This effect increases the electron density at the ortho and para positions. Although the +M effect of fluorine is weaker than its -I effect, it is sufficient to direct incoming electrophiles to these positions. wikipedia.orglibretexts.org The overlap between the 2p orbitals of carbon and fluorine is more effective than for other halogens, making fluorine's mesomeric effect notable despite its electronegativity. quora.com

The net result is that fluorine is a deactivating but ortho-para directing substituent. wikipedia.orglibretexts.org For instance, the electrophilic nitration of fluorobenzene (B45895) yields predominantly the para-substituted product, highlighting the directing power of the mesomeric effect. wikipedia.orglibretexts.org

Table 1: Comparison of Electronic Effects for Halogen Substituents

| Halogen | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Reactivity | Directing Influence |

| Fluorine (F) | Strong | Weak | Deactivating | Ortho, Para |

| Chlorine (Cl) | Strong | Weak | Deactivating | Ortho, Para |

| Bromine (Br) | Strong | Weak | Deactivating | Ortho, Para |

| Iodine (I) | Strong | Weak | Deactivating | Ortho, Para |

The tert-butoxy (B1229062) group (–O-C(CH₃)₃) influences aromatic reactivity through both significant steric hindrance and potent electronic effects.

Steric Contributions: The tert-butoxy group is sterically bulky due to the three methyl groups attached to the quaternary carbon. This bulkiness physically obstructs the positions ortho to its point of attachment on the benzene ring. numberanalytics.comstackexchange.com Consequently, electrophilic attack at the ortho position is disfavored compared to the less hindered para position. numberanalytics.comyoutube.com This steric hindrance is a critical factor in determining the ratio of ortho to para isomers in substitution reactions. numberanalytics.com

Electronic Contributions: The tert-butoxy group is a strong electron-donating group, primarily due to the powerful mesomeric effect (+M) of the oxygen atom. The oxygen's lone pairs readily delocalize into the aromatic ring, significantly increasing the electron density, especially at the ortho and para positions. This makes the tert-butoxy group a strong activating group, enhancing the rate of electrophilic aromatic substitution. The tert-butyl portion also contributes a weak electron-donating inductive effect (+I). The mesomeric effect is far more influential than the inductive effect, defining the group's character as a potent activator.

Activating/Deactivating Nature: The ring possesses one powerful activating group (tert-butoxy) and two deactivating groups (fluorine). The strong activating nature of the tert-butoxy group, driven by its +M effect, overrides the deactivating -I effects of the two fluorine atoms. Therefore, the 2-(tert-butoxy)-1,4-difluorobenzene ring is considered activated towards electrophilic aromatic substitution compared to benzene.

Directing Effects: All three substituents are ortho-para directors. The final position of substitution is determined by a combination of these directing effects and steric considerations.

The tert-butoxy group at C2 strongly directs towards C3 (ortho, but sterically hindered) and C5 (para).

The fluorine atom at C1 directs towards C2 (occupied), C6 (ortho), and C4 (occupied).

The fluorine atom at C4 directs towards C3 (ortho) and C5 (ortho).

The directing effects converge on positions C3, C5, and C6. The powerful activating effect of the tert-butoxy group makes the positions it activates (C3 and C5) the most likely candidates. Between these, C5 is electronically favored by both the tert-butoxy (para) and the C4-fluorine (ortho) groups. Position C3 is activated by the tert-butoxy (ortho) and C4-fluorine (ortho) but is subject to steric hindrance from the adjacent bulky tert-butoxy group. Position C6 is activated only by the C1-fluorine. Therefore, electrophilic attack is most likely to occur at the C5 position, which is strongly electronically activated and sterically accessible.

Nucleophilic Aromatic Substitution Pathways (SNAr) on the Difluorobenzene Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds. It proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The presence of strong electron-withdrawing groups, such as fluorine, is crucial as they activate the ring towards nucleophilic attack and stabilize this negatively charged intermediate. masterorganicchemistry.comnumberanalytics.com In SNAr reactions, the typical leaving group ability is F > Cl > Br > I, which is the reverse of SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the C-X bond cleavage. masterorganicchemistry.comnih.gov

In poly-substituted aromatic rings, the regioselectivity of SNAr reactions is determined by the position that leads to the most stable Meisenheimer complex. researchgate.netwuxiapptec.com Nucleophilic attack preferentially occurs at the carbon atom where the resulting negative charge in the intermediate is best stabilized by electron-withdrawing groups, particularly those located at the ortho and para positions relative to the site of attack. masterorganicchemistry.comwikipedia.org In substrates with multiple potential leaving groups, the first substitution will occur at the site that provides the greatest stabilization for the anionic intermediate.

In the context of SNAr, the electron-donating tert-butoxy group has the opposite effect to that in EAS. By donating electron density to the ring, it destabilizes the negatively charged Meisenheimer complex, thereby deactivating the ring towards nucleophilic attack. This deactivating influence is most pronounced at the ortho and para positions relative to the tert-butoxy group.

For this compound, a nucleophile can attack either C1 or C4, displacing a fluorine atom.

Attack at C1: This position is ortho to the electron-donating tert-butoxy group. The resulting Meisenheimer complex would have a partial negative charge placed on the carbon atom bearing the tert-butoxy group (C2) in one of its resonance structures. This is highly unfavorable as the electron-donating group would intensify the negative charge, destabilizing the intermediate.

Attack at C4: This position is meta to the tert-butoxy group. When the Meisenheimer complex forms, the negative charge is delocalized over positions C1, C3, and C5. The charge is never placed directly on the carbon atom (C2) attached to the destabilizing tert-butoxy group.

Consequently, the Meisenheimer intermediate resulting from attack at C4 is significantly more stable than the one from attack at C1. Therefore, the tert-butoxy group effectively directs the nucleophilic aromatic substitution to the fluorine atom at the C4 position.

Table 2: Stability of Meisenheimer Intermediates for SNAr on this compound

| Site of Nucleophilic Attack | Position Relative to -OtBu | Stability of Intermediate | Outcome |

| C1 | Ortho | Destabilized by +M effect of -OtBu | Disfavored |

| C4 | Meta | Less destabilized by -OtBu | Favored |

Mechanistic Studies on Anionic Intermediates (Meisenheimer Complexes)

The formation of anionic intermediates, specifically Meisenheimer complexes, is a key feature of the reactivity of electron-deficient aromatic rings. wikipedia.org In the context of this compound, the presence of two electron-withdrawing fluorine atoms facilitates the attack of nucleophiles, leading to the formation of these stabilized anionic adducts. A Meisenheimer complex is a 1:1 reaction adduct between an electron-poor arene and a nucleophile, serving as a reactive intermediate in nucleophilic aromatic substitution. wikipedia.org

The stability and structure of these complexes are of significant interest in mechanistic studies. The negative charge in a Meisenheimer complex is delocalized across the aromatic ring and the electron-withdrawing substituents. wikipedia.org In the case of this compound, the fluorine atoms play a crucial role in stabilizing the negative charge through their inductive effects. Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the reaction mechanism and the structure of these transient species. For instance, DFT calculations have been used to investigate the deprotonation and subsequent rearrangement steps in related anionic rearrangements, indicating that the initial deprotonation is a relatively fast process, while the rearrangement itself is the rate-determining step. researchgate.net

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The mechanism of EAS typically involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a positively charged intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is generally the rate-determining step due to the temporary loss of aromatic stabilization. masterorganicchemistry.com

Regioselectivity Dictated by Competing Directing Groups

The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents. youtube.comstudysmarter.co.uk These substituents can be classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. youtube.comyoutube.com Activating groups increase the rate of reaction compared to benzene and typically direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups slow down the reaction and, with the exception of halogens, direct to the meta position. libretexts.orguci.edu

In this compound, the regioselectivity of EAS is governed by the competing directing effects of the tert-butoxy group and the two fluorine atoms.

tert-Butoxy Group (-O-t-Bu): This is an activating group and an ortho-, para-director. The oxygen atom can donate a lone pair of electrons through resonance, which stabilizes the positive charge in the ortho and para arenium ion intermediates. libretexts.org

Fluorine Atoms (-F): Halogens are generally deactivating groups due to their strong inductive electron-withdrawing effect. uci.edu However, they are also ortho-, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion, similar to the alkoxy group. libretexts.orguci.edu The para-directing effect of fluorine is particularly strong. researchgate.net

Factors Influencing Reaction Rates and Selectivity

Several factors influence the rate and selectivity of EAS reactions on this compound.

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of an electrophile to the ortho position adjacent to it. researchgate.netlibretexts.org This steric hindrance often leads to a preference for substitution at the less hindered para position. libretexts.org

Nature of the Electrophile: The size and reactivity of the incoming electrophile can also influence the regioselectivity. Larger electrophiles will be more sensitive to steric hindrance, further favoring substitution at the less crowded positions.

Reaction Conditions: The choice of catalyst and solvent can also play a role in the outcome of the reaction. For example, the use of zeolites as catalysts in nitration reactions has been shown to influence the regioselectivity, often favoring the para isomer. scispace.com

The table below summarizes the expected influence of the substituents on the EAS of this compound.

| Substituent | Electronic Effect | Directing Effect |

| -O-t-Bu | Activating (Resonance) | Ortho, Para |

| -F | Deactivating (Inductive) | Ortho, Para |

Other Reactive Transformations and Functional Group Interconversions

Beyond electrophilic aromatic substitution, this compound can undergo other important chemical transformations.

Cleavage and Modification of the tert-Butoxy Group

The tert-butoxy group, while influencing the reactivity of the aromatic ring, can also be a site of chemical modification. The tert-butyl group is a common protecting group for phenols and alcohols in organic synthesis. organic-chemistry.org

Acid-Catalyzed Cleavage: The tert-butoxy group can be cleaved under acidic conditions. researchgate.net For example, trifluoroacetic acid is commonly used for the removal of tert-butyl and tert-butoxycarbonyl (Boc) protecting groups. nih.gov The mechanism involves the formation of a tert-butyl cation, which can then be trapped by a nucleophile or eliminated as isobutene. nih.gov The use of scavengers is often necessary to prevent side reactions caused by the tert-butyl cation. nih.gov

Lewis Acid-Mediated Cleavage: Lewis acids, such as zinc bromide (ZnBr₂), can also be employed for the chemoselective deprotection of tert-butyl esters, sometimes in the presence of other acid-labile groups. researchgate.net

Enzymatic Cleavage: Certain enzymes, like lipases and esterases, have been shown to selectively hydrolyze tert-butyl esters, offering a mild alternative to chemical methods. nih.gov

C-H Activation and Metalation Reactions

C-H activation is a powerful strategy in organic synthesis that involves the direct functionalization of otherwise unreactive C-H bonds. youtube.com In the context of this compound, the presence of the fluorine and tert-butoxy substituents can influence the regioselectivity of C-H activation and metalation reactions.

Directed metalation, where a substituent directs a metalating agent (like an organolithium reagent) to a specific C-H bond, is a common approach. The directing ability of various functional groups is well-established. While specific studies on the C-H activation of this compound are not detailed in the provided context, general principles suggest that the oxygen of the tert-butoxy group could potentially direct metalation to the adjacent ortho C-H bond. However, the steric bulk of the tert-butyl group might hinder this process. Alternatively, the fluorine atoms could also influence the acidity of adjacent protons, making them susceptible to deprotonation and subsequent functionalization. The field of C-H activation often involves transition metal catalysts, such as those based on palladium or platinum, which can operate through various mechanisms including oxidative addition or electrophilic activation. rutgers.edu

Synthetic Utility and Applications of 2 Tert Butoxy 1,4 Difluorobenzene As a Precursor

Building Block in the Synthesis of Complex Fluorinated Molecules

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of methods for the synthesis of complex fluorinated compounds is of great interest in fields such as medicinal chemistry and materials science. nih.govtcichemicals.com 2-(tert-Butoxy)-1,4-difluorobenzene serves as an excellent starting material for introducing fluorinated aromatic moieties into larger, more intricate structures.

The synthetic utility of this precursor often begins with the manipulation of the C-F bonds or the activation of adjacent C-H bonds. One common strategy involves nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. thieme-connect.de The regioselectivity of this reaction can be controlled by the electronic nature of the nucleophile and the reaction conditions.

Another powerful technique is directed ortho-metalation (DoM), where the tert-butoxy (B1229062) group directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orgbaranlab.org This generates a highly reactive organometallic intermediate that can be quenched with various electrophiles, allowing for the precise installation of a wide array of functional groups. This method provides a reliable route to contiguously substituted fluorinated aromatic compounds, which are often challenging to synthesize by other means. unblog.fr

Precursor for Advanced Materials and Organic Electronic Components

The unique electronic properties imparted by fluorine atoms make fluorinated aromatic compounds highly desirable for applications in advanced materials and organic electronics. This compound is a key precursor for the synthesis of monomers and polymers with tailored electronic and physical characteristics.

The introduction of fluorinated phenyl units into conjugated polymers can influence their LUMO and HOMO energy levels, leading to improved performance in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The fluorine atoms can also enhance the material's thermal stability and resistance to oxidation.

Furthermore, the tert-butoxy group can be readily cleaved under acidic conditions to reveal a phenol (B47542), which can be further functionalized or used to tune the material's properties. This latent reactivity adds to the versatility of this compound as a building block for functional materials. For instance, the resulting fluorinated phenols can be used in the synthesis of liquid crystals and other advanced polymers. google.com

Intermediate in the Preparation of Bioactive Scaffolds

Fluorine-containing compounds are prevalent in pharmaceuticals and agrochemicals due to the beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity. tcichemicals.com this compound serves as a crucial intermediate in the synthesis of various bioactive scaffolds.

The ability to selectively functionalize the aromatic ring allows for the construction of complex molecular architectures found in many drug candidates. For example, the difluorinated phenyl motif is a key component in a number of kinase inhibitors and other therapeutic agents. unipa.it The synthetic strategies often involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds at specific positions on the aromatic ring.

The tert-butoxy group can act as a protecting group for the phenolic oxygen, which can be deprotected at a later stage of the synthesis to reveal a hydroxyl group. This hydroxyl group can then participate in further reactions or serve as a key hydrogen bond donor for interaction with biological targets.

Regioselective Introduction of Additional Functionalities

A key advantage of using this compound is the high degree of regiocontrol that can be achieved when introducing additional functional groups. The interplay between the directing effect of the tert-butoxy group and the electronic influence of the fluorine atoms allows for precise functionalization of the aromatic ring.

As previously mentioned, directed ortho-metalation (DoM) is a powerful tool for functionalizing the positions adjacent to the tert-butoxy group. organic-chemistry.orgwikipedia.org The choice of the base and reaction conditions can influence which ortho position is preferentially metalated. unblog.fruwindsor.ca

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be used to selectively replace one of the fluorine atoms. The position of substitution is governed by the electronic activation provided by the other substituents on the ring. DFT calculations can be employed to predict the most likely site of nucleophilic attack. nih.gov In some cases, unexpected regioselectivity can be observed due to stabilizing interactions, such as π-π stacking. nih.gov

The ability to introduce a variety of functional groups, including halogens, alkyls, aryls, and heteroatoms, with high regioselectivity makes this compound a highly valuable and versatile building block in organic synthesis.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule at a late point in its synthesis. acs.orgthieme.denih.gov This approach allows for the rapid generation of analogues with improved properties without the need to restart the synthesis from scratch. This compound and its derivatives are amenable to various LSF strategies.

One common LSF approach is C-H activation, where a transition metal catalyst is used to selectively functionalize a C-H bond. ethz.chsnnu.edu.cn The directing group plays a crucial role in controlling the regioselectivity of this transformation. nih.govacs.orgresearchgate.net For example, a pre-installed directing group can guide a ruthenium catalyst to functionalize a specific C-H bond on the aromatic ring. nih.gov

Another LSF strategy involves the use of photoredox catalysis to generate reactive intermediates that can undergo further transformations. nih.gov Electrochemical methods have also emerged as a green and efficient way to achieve late-stage functionalization. acs.org These modern synthetic methods, when applied to molecules derived from this compound, provide a powerful platform for the efficient exploration of chemical space and the optimization of lead compounds.

Theoretical and Computational Investigations on 2 Tert Butoxy 1,4 Difluorobenzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding molecular structure, stability, and reactivity at the electronic level. nih.gov For a molecule like 2-(tert-butoxy)-1,4-difluorobenzene, where experimental data may be scarce, these computational approaches provide invaluable predictive insights.

The electronic properties of this compound are governed by the opposing effects of its substituents. The two fluorine atoms are highly electronegative and act as strong inductive electron-withdrawing groups (-I effect), while also possessing lone pairs that can participate in weaker resonance donation (+R effect). researchgate.net Conversely, the oxygen of the tert-butoxy (B1229062) group is a strong resonance electron-donating group (+R effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. missouristate.edu

In fluorinated benzenes, each fluorine substitution introduces new π-orbitals that are lower in energy than the original aromatic orbitals, which can slightly lower the energy of the occupied π-orbitals of the ring. acs.orgresearchgate.net The addition of an electron-donating alkoxy group, however, typically raises the energy of the HOMO and decreases the HOMO-LUMO gap, making the molecule more reactive towards electrophiles. missouristate.edu For this compound, the HOMO is expected to have significant contributions from the tert-butoxy group and the π-system of the benzene (B151609) ring, while the LUMO will be predominantly centered on the aromatic ring's antibonding π* orbitals. DFT calculations on analogous compounds show that electron-donating substituents generally increase the HOMO energy level, while electron-withdrawing groups lower it. missouristate.edu

Table 1: Comparison of Calculated Electronic Properties for Analogous Aromatic Compounds This table presents typical values from computational studies to illustrate substituent effects. Exact values depend on the level of theory and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Substituent Effect |

|---|---|---|---|---|

| Benzene | ~ -6.7 | ~ -1.1 | ~ 5.6 | Reference |

| Fluorobenzene (B45895) | ~ -6.9 | ~ -1.0 | ~ 5.9 | -I > +R of Fluorine |

| 1,4-Difluorobenzene (B165170) | ~ -7.0 | ~ -0.9 | ~ 6.1 | Additive -I effect of Fluorines |

| Anisole (B1667542) (Methoxybenzene) | ~ -6.1 | ~ -1.2 | ~ 4.9 | +R of Alkoxy Group |

| tert-Butoxybenzene | ~ -6.0 | ~ -1.3 | ~ 4.7 | +R and weak +I of Alkoxy Group |

The interplay of electronic and steric effects in this compound dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS): The tert-butoxy group is a powerful activating group and an ortho-para director due to its ability to donate electron density via resonance. The fluorine atoms are deactivating due to their strong inductive withdrawal but are also ortho-para directors. researchgate.net In this molecule, the directing effects must be considered in concert:

Position 3 (ortho to -OtBu, meta to -F): Activated by the -OtBu group, but sterically hindered by the adjacent bulky tert-butyl group.

Position 5 (para to -OtBu, meta to -F): Strongly activated by the para -OtBu group and less sterically hindered than position 3.

Position 6 (ortho to -F, meta to -OtBu): Deactivated by the adjacent fluorine and only weakly activated by the meta -OtBu group.

Therefore, electrophilic attack is most likely to occur at the C5 position, which is electronically activated by the powerful para-directing tert-butoxy group and relatively sterically accessible.

Nucleophilic Aromatic Substitution (SNAr): Highly fluorinated benzenes are susceptible to SNAr, where a fluorine atom is displaced by a nucleophile. nih.gov This reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, both fluorine atoms are potential leaving groups. The electron-donating tert-butoxy group disfavors this reaction by increasing electron density on the ring. However, the strong inductive effect of the fluorines themselves activates the ring for nucleophilic attack. Computational studies on related alkoxy-fluoroarenes show that the site of substitution is often dictated by the electronics of the arene cation radical, with the greatest degree of positive charge residing on the fluorine-bearing carbon. nih.gov The regioselectivity would depend on the specific nucleophile and reaction conditions, but the carbon attached to the fluorine at C4 is a likely site for attack, being para to the electron-donating group which can stabilize the transition state through resonance.

Table 2: Predicted Regioselectivity for Reactions on this compound

| Reaction Type | Most Probable Site of Attack | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C5 | Strongly activated by the para-directing tert-butoxy group; less sterically hindered than C3. |

| Nucleophilic Aromatic Substitution (SNAr) | C4 or C1 | Activated by the inductive effect of fluorine. The relative reactivity at C1 vs. C4 depends on the balance between steric hindrance at C1 and electronic effects. |

Computational chemistry allows for the detailed mapping of reaction pathways, including the characterization of transition states and intermediates.

For an electrophilic attack , the mechanism proceeds through a high-energy carbocation intermediate known as a Wheland intermediate or arenium ion. The stability of this intermediate determines the reaction rate. DFT calculations can model the geometry and energy of the transition state leading to this intermediate. For this compound, the bulky tert-butyl group would influence the geometry of the transition state, potentially increasing its energy due to steric strain, especially for attack at the ortho (C3) position. numberanalytics.com

For nucleophilic aromatic substitution (SNAr) , two primary mechanisms are considered: a two-step pathway involving a discrete Meisenheimer intermediate and a one-step concerted mechanism (cSNAr). springernature.comnih.gov While the two-step mechanism is classic for highly activated arenes, extensive computational work predicts that many SNAr reactions, particularly with fluorine as the leaving group, proceed via a concerted pathway. springernature.com DFT calculations on this compound could elucidate the preferred mechanism by searching for a stable Meisenheimer intermediate on the potential energy surface. The presence of such an intermediate would support the stepwise pathway, whereas its absence would indicate a concerted mechanism.

Aromaticity Analysis in Fluorinated Benzene Systems

Aromaticity is a fundamental concept describing the unusual stability of cyclic, planar, conjugated systems. It can be quantified using various theoretical descriptors, including geometric (e.g., Harmonic Oscillator Model of Aromaticity, HOMA) and magnetic (e.g., Nucleus-Independent Chemical Shift, NICS) indices. nih.gov

Studies on fluorinated benzenes show that aromaticity generally decreases as the number of fluorine substituents increases. nih.gov This is attributed to the high electronegativity of fluorine, which perturbs the delocalized π-electron system. However, some descriptors suggest that 1,4-difluorobenzene is among the most aromatic of the fluorinated derivatives. nih.gov The introduction of the electron-donating tert-butoxy group would be expected to influence the aromaticity by enhancing π-electron delocalization, potentially counteracting the effect of the fluorine atoms. The HOMA index, which is based on bond length equalization, would likely show a value close to that of benzene, while the NICS value, which measures magnetic shielding in the ring center, would reflect the complex balance of inductive and resonance effects.

Table 3: Aromaticity Indices for Benzene and Selected Fluorobenzenes NICS(0) values are calculated at the ring center. HOMA values are normalized so that Benzene = 1. A more negative NICS value and a HOMA value closer to 1 indicate higher aromaticity. Data is illustrative of trends found in the literature. acs.orgresearchgate.net

| Compound | NICS(0) (ppm) | HOMA |

|---|---|---|

| Benzene | -9.98 | 1.000 |

| Fluorobenzene | -9.98 | 0.998 |

| 1,4-Difluorobenzene | -11.60 | 0.999 |

| 1,3,5-Trifluorobenzene | -13.16 | 1.000 |

| Hexafluorobenzene | -18.23 | 0.963 |

Conformational Analysis and Steric Hindrance Modeling

The conformational flexibility of this compound is primarily associated with rotation around the C(aryl)-O bond. The bulky tert-butyl group introduces significant steric hindrance, particularly with the adjacent fluorine atom at the C1 position. numberanalytics.com In contrast to anisole (methoxybenzene), which has a low rotational barrier and a preference for a planar conformation, the steric clash in this compound would likely force the C(aryl)-O-C(tert-butyl) bond angle to widen and the entire group to twist out of the plane of the benzene ring. cdnsciencepub.com

This twisting has important electronic consequences. A planar conformation allows for maximum overlap between the oxygen lone pair p-orbitals and the aromatic π-system, leading to a strong resonance effect. As the group twists out of plane, this overlap is reduced, diminishing the electron-donating character of the tert-butoxy group. Computational modeling can predict the minimum energy conformation and the energy barrier to rotation, quantifying the balance between steric repulsion and electronic stabilization. The A-value, a measure of steric bulk derived from cyclohexane (B81311) conformations, for a tert-butyl group is very high (around 5 kcal/mol), underscoring its significant spatial demands. lumenlearning.com

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) for Analogs

Structure-reactivity relationships seek to correlate a molecule's chemical structure with its reactivity. For analogs of this compound, one could systematically vary the substituents to build a predictive model. Quantitative Structure-Activity Relationship (QSAR) studies formalize this by creating a mathematical equation that links molecular descriptors to an observed activity or property. nih.gov

For a series of analogs of this compound, a QSAR model could be developed to predict, for example, the rate of a specific substitution reaction. Key descriptors would include:

Electronic Descriptors: Hammett constants (σ) for different substituents, calculated atomic charges, or HOMO/LUMO energies. These would quantify the electron-donating or -withdrawing nature of the substituents.

Steric Descriptors: Taft steric parameters (Es), van der Waals radii, or molar refractivity. These would account for the size and shape of the groups, which is particularly important given the bulky tert-butoxy group. numberanalytics.comcdnsciencepub.com

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Compound Index

Advanced Analytical Methodologies for Elucidating Transformation Pathways Involving 2 Tert Butoxy 1,4 Difluorobenzene

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopy is a cornerstone in the analysis of fluorinated aromatic compounds. The unique properties of the fluorine nucleus, combined with established methods for probing molecular structure, allow for detailed investigation of reactions involving 2-(tert-Butoxy)-1,4-difluorobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying fluorinated organic molecules. The 19F nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus. researchgate.net This high sensitivity, combined with a wide chemical shift range, allows for the precise detection and quantification of fluorine-containing species in a reaction mixture. researchgate.netscholaris.ca

In the context of this compound, ¹⁹F NMR is used to track the fate of the fluorine atoms throughout a chemical transformation. The two fluorine atoms on the aromatic ring are in distinct chemical environments and would therefore be expected to produce separate signals in the ¹⁹F NMR spectrum. Any reaction that alters the substitution pattern or electronic environment of the ring will cause a predictable shift in these signals, enabling researchers to monitor the consumption of the starting material and the formation of fluorinated products. nih.gov For instance, the displacement of a fluorine atom would result in the disappearance of its corresponding signal and the potential appearance of a new signal for the resulting product.

Complementary ¹H and ¹³C NMR spectra are used for complete structural elucidation. The ¹H NMR spectrum provides information on the tert-butyl group and the aromatic protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Coupling between fluorine, carbon, and proton nuclei (J-coupling) provides further structural information, helping to confirm the connectivity of atoms within the molecule and its derivatives.

Table 1: Representative NMR Data for Fluorinated Aromatic Compounds

| Compound/Fragment | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aryl Fluoride (B91410) (Ar-F) | ¹⁹F | -100 to -140 | Highly dependent on other ring substituents. |

| tert-Butyl Protons | ¹H | 1.3 - 1.5 | Typically a sharp singlet in the absence of coupling. |

| Aromatic Protons | ¹H | 6.5 - 8.0 | Chemical shift and multiplicity depend on substitution pattern. |

| Aromatic Carbons (C-F) | ¹³C | 150 - 170 | Exhibits a large one-bond carbon-fluorine coupling constant. |

| tert-Butyl Carbon (quaternary) | ¹³C | ~80 |

Note: Specific chemical shifts for this compound would require experimental measurement.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of molecules. In the study of this compound transformations, MS is crucial for identifying reaction products and potential intermediates. When a sample is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak [M]+ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The tert-butoxy (B1229062) group is prone to fragmentation, often resulting in the loss of a tert-butyl cation or isobutylene, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule and its transformation products. This is particularly useful for distinguishing between isomers and identifying unknown compounds in a complex reaction mixture.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Interpretation |

|---|---|---|

| 186.08 | [C₁₀H₁₂F₂O]⁺ | Molecular Ion (M⁺) |

| 171.06 | [C₉H₉F₂O]⁺ | Loss of a methyl group (-CH₃) |

| 130.04 | [C₆H₅F₂O]⁺ | Loss of a tert-butyl radical (-C₄H₉) |

Note: These values are theoretical and would be confirmed by experimental analysis.

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for quenching or sample workup. researchgate.net This approach is invaluable for studying reaction kinetics and identifying short-lived, reactive intermediates that would be undetectable by conventional analysis of the final reaction mixture.

For reactions involving this compound, time-resolved NMR spectroscopy can be employed. By acquiring spectra at regular intervals, one can plot the concentration of reactants, intermediates, and products as a function of time. This data allows for the determination of reaction rates and the elucidation of the reaction mechanism. researchgate.net For example, observing the appearance and subsequent decay of a specific signal could provide direct evidence for a transient intermediate. Other in situ methods, such as Fourier-transform infrared (FTIR) spectroscopy, can also be used to track changes in functional groups during a reaction. These studies provide a dynamic view of the transformation pathway, revealing mechanistic details that are critical for reaction optimization and control. researchgate.net

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatography is essential for the separation and purification of compounds from a reaction mixture. The choice of chromatographic technique depends on the physical properties of the compounds being separated, such as volatility and polarity.

For the analysis of reactions involving this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used.

Gas Chromatography (GC): Given its likely volatility, this compound and many of its derivatives are well-suited for GC analysis. In GC, the reaction mixture is vaporized and passed through a column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), providing both separation and identification capabilities, making it a powerful tool for analyzing complex product mixtures. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives, HPLC is the method of choice. Separation occurs in a liquid mobile phase that is pumped through a column containing a solid stationary phase. By varying the composition of the mobile phase (gradient elution) and the nature of the stationary phase (e.g., normal-phase or reversed-phase), a wide range of compounds can be effectively separated based on their polarity. HPLC is used for both analytical quantification and preparative purification of reaction products.

Table 3: Comparison of Chromatographic Techniques for Analyzing this compound Reactions

| Technique | Principle of Separation | Typical Analytes | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Volatile and thermally stable compounds | High resolution, speed, easily coupled to MS |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While NMR and MS provide powerful evidence for the structure of a molecule in solution or the gas phase, X-ray crystallography offers unambiguous confirmation of the three-dimensional structure of a compound in the solid state. This technique is the gold standard for structural determination. beilstein-journals.orgbeilstein-journals.org

The process involves growing a single, high-quality crystal of a derivative of this compound. This crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. Mathematical analysis of this diffraction data allows for the calculation of the precise position of each atom in the molecule, yielding exact bond lengths, bond angles, and torsional angles. beilstein-journals.org

This definitive structural information is crucial for:

Confirming the outcome of a reaction, especially in cases of complex stereochemistry.

Understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, in the solid state.

Providing benchmark data that can be used to validate computational models.

While this compound itself may be a liquid or a low-melting solid, many of its transformation products or co-crystals may be crystalline materials suitable for X-ray analysis.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Tert Butoxy 1,4 Difluorobenzene

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-(tert-butoxy)-1,4-difluorobenzene often relies on nucleophilic aromatic substitution (SNAr) reactions, where a fluoride (B91410) is displaced by a tert-butoxide anion. While effective, these methods can sometimes be hampered by harsh reaction conditions, the formation of side products, and the use of hazardous reagents. Consequently, a significant thrust in current research is the development of novel and more sustainable synthetic routes.

One promising approach involves the use of milder and more selective fluorinating agents. Another avenue of exploration is the development of catalytic methods that can facilitate the introduction of the tert-butoxy (B1229062) group under more benign conditions. The principles of green chemistry are central to these efforts, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. While specific published routes for the sustainable synthesis of this compound are still emerging, the broader context of sustainable synthesis for related fluorinated aromatics provides a roadmap for future research.

A key challenge in the synthesis of substituted difluorobenzenes is controlling regioselectivity. For instance, in the preparation of the related compound 2,4-difluoro bromobenzene, an important intermediate for pharmaceuticals, controlling the position of bromination on the m-difluorobenzene starting material is crucial to avoid the formation of polybrominated byproducts. google.com This highlights the need for precise control in the synthesis of this compound to ensure the desired isomer is obtained in high purity.

Exploration of Unconventional Reactivity Modes

The electronic properties of the difluorinated aromatic ring, coupled with the steric hindrance of the tert-butoxy group, can give rise to unconventional reactivity patterns. Researchers are increasingly investigating reactions that go beyond the classical transformations of this molecule.

One area of interest is the selective C-H functionalization of the aromatic ring. The fluorine atoms and the tert-butoxy group direct incoming electrophiles or organometallic reagents to specific positions, but the bulky tert-butoxy group can also lead to unexpected ortho-substitutions, challenging the conventional understanding of directing group effects. researchgate.net Studies on the tert-butyl alkylation of fluorobenzene (B45895) have shown that steric hindrance is not always the deciding factor in regioselectivity, with resonance and inductive effects playing a significant role. researchgate.net

Furthermore, the activation of the C-F bond, typically a very strong and unreactive bond, is another frontier. While challenging, the selective transformation of a C-F bond in the presence of other reactive sites could open up new synthetic pathways to novel fluorinated compounds. The unique electronic environment of this compound might facilitate such transformations under specific catalytic conditions.

The presence of the difluorobenzene moiety also suggests the potential for interesting behavior in transition metal-catalyzed cross-coupling reactions. The electronic nature of the ring can influence the oxidative addition and reductive elimination steps, potentially leading to novel catalytic cycles and the formation of complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. These technologies offer significant advantages in terms of reaction control, safety, and scalability, making them particularly well-suited for the synthesis and modification of this compound.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be critical for managing highly exothermic or fast reactions, minimizing the formation of impurities, and improving yields. allfordrugs.combeilstein-journals.org For example, the synthesis of 1,2-difluorobenzene (B135520) has been successfully demonstrated using a continuous flow mode for a photochemical fluorodediazoniation step, highlighting the potential of this technology for preparing difluorinated aromatics. acs.org The ability to handle unstable intermediates and hazardous reagents more safely in a closed-loop flow system is another significant benefit. allfordrugs.combeilstein-journals.org

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions. By systematically varying reaction parameters and analyzing the outcomes in real-time, these systems can rapidly identify the optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach can significantly reduce the time and resources required for synthetic route development. The use of automated flow platforms has been explored for the optimization of nucleophilic aromatic substitution reactions, a key transformation in the synthesis of related compounds. researchgate.net

Computational Design and Predictive Modeling for Targeted Synthesis

In recent years, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations, in particular, are being increasingly used to design and optimize synthetic routes for complex molecules like this compound.

Computational models can provide valuable insights into the electronic structure, reaction mechanisms, and transition states of chemical reactions. nih.govchem8.orgresearchgate.net This information can be used to predict the feasibility of a proposed synthetic step, identify potential side reactions, and guide the selection of catalysts and reaction conditions. For example, DFT calculations can be employed to understand the regioselectivity of electrophilic or nucleophilic attack on the difluorinated ring, helping chemists to design strategies that favor the formation of the desired product.

Furthermore, predictive modeling can be used to screen virtual libraries of potential catalysts or reagents, identifying the most promising candidates for experimental investigation. This in silico approach can significantly accelerate the discovery of new and more efficient synthetic methods. By combining computational design with experimental validation, researchers can adopt a more targeted and rational approach to the synthesis of this compound and its derivatives.

Potential in Interdisciplinary Research Fields Beyond Traditional Organic Synthesis

The unique combination of a bulky, lipophilic tert-butoxy group and the polar, electron-withdrawing fluorine atoms gives this compound a distinct set of physicochemical properties. These properties make it an attractive candidate for applications in a variety of interdisciplinary research fields beyond its traditional role as a synthetic intermediate.

In materials science, the presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The difluorobenzene unit can participate in non-covalent interactions, such as C–H⋯F interactions, which can influence the packing of molecules in the solid state and the bulk properties of materials. rsc.org This suggests that this compound could serve as a building block for the synthesis of novel liquid crystals, polymers, or organic electronic materials.

In the field of chemical biology, the introduction of fluorine atoms into bioactive molecules is a common strategy to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. The this compound scaffold could be incorporated into drug candidates to fine-tune these properties. Furthermore, the use of related difluorobenzene derivatives as solvents in electrochemical studies of transition metal complexes hints at the potential for this compound to be used in the development of new sensors or imaging agents. wikipedia.org

The exploration of these interdisciplinary applications is still in its early stages, but the unique structural and electronic features of this compound suggest a promising future for this versatile molecule at the interface of chemistry, materials science, and biology.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(tert-Butoxy)-1,4-difluorobenzene with high regioselectivity?

- Methodology :

- Use nucleophilic aromatic substitution (SNAr) on 1,4-difluorobenzene derivatives, leveraging the electron-withdrawing fluorine substituents to activate the aromatic ring. Introduce the tert-butoxy group via reaction with tert-butanol under acidic conditions (e.g., H2SO4) or using tert-butyl chloride with a Lewis acid catalyst (e.g., AlCl3) .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using ¹⁹F NMR (distinct shifts for para-substituted fluorine atoms) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify tert-butoxy protons as a singlet at δ ~1.3 ppm (9H, C(CH3)3) and aromatic protons as doublets (J ≈ 8–10 Hz) due to fluorine coupling .

- ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 1 and 4, with coupling constants (JFF ≈ 3–5 Hz) confirming para-substitution .

- GC-MS : Monitor molecular ion peaks (m/z ~212 for [M]+) and fragmentation patterns (loss of tert-butoxy group at m/z ~156) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodology :

- Solubility : Test in polar (DMSO, acetone) vs. non-polar solvents (hexane, toluene). The tert-butoxy group enhances solubility in non-polar solvents due to steric bulk .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine substituents improve thermal stability, but tert-butoxy groups may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine and tert-butoxy substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodology :

- Perform computational studies (DFT, Gaussian) to map electron density: Fluorine withdraws electron density (deactivating meta-director), while tert-butoxy donates via resonance (activating para/ortho director). Validate experimentally via nitration (HNO3/H2SO4) or halogenation (Cl2/FeCl3) reactions .

- Compare reaction rates and regioselectivity with unsubstituted analogs (e.g., 1,4-difluorobenzene) .

Q. What insights can crystallography provide about non-covalent interactions in this compound derivatives?

- Methodology :

- Grow single crystals via slow evaporation (solvent: chloroform/hexane). Analyze X-ray diffraction data to identify C–H···F and C–F···π interactions, which stabilize crystal packing .

- Compare lattice energies with computational models (e.g., Mercury CSD) to quantify intermolecular forces .

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodology :

- Systematically vary catalysts (Pd(PPh3)4 vs. Pd(dba)2), bases (K2CO3 vs. Cs2CO3), and solvents (THF vs. DMF). Use Design of Experiments (DoE) to identify critical factors.

- Analyze byproducts (e.g., de-tert-butoxylation) via LC-MS to trace side reactions .

Q. What computational tools predict the vibrational spectra of this compound for comparison with experimental data?

- Methodology :

- Simulate IR/Raman spectra using software (e.g., ORCA, VASP) with B3LYP/6-311++G(d,p) basis sets. Assign peaks: C–F stretches (~1200 cm⁻¹) and tert-butoxy C–O stretches (~1100 cm⁻¹) .

- Validate with experimental inelastic neutron scattering (INS) spectra to detect low-frequency modes (e.g., torsional motions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.